molecular formula C18H16 B12771379 1Uzs3I0zjp CAS No. 170080-17-8

1Uzs3I0zjp

Cat. No.: B12771379
CAS No.: 170080-17-8
M. Wt: 232.3 g/mol
InChI Key: BOBLSBAZCVBABY-XEDDXTDPSA-N
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Description

1,6-Diphenyl-1,3,5-hexatriene, also known by its identifier 1Uzs3I0zjp, is a compound with the molecular formula C18H16. It is a non-polar, photochemically stable chromophore widely used in scientific research, particularly as a fluorescent probe for studying membrane fluidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diphenyl-1,3,5-hexatriene can be synthesized through a series of chemical reactions involving the coupling of benzene derivatives with hexatriene intermediates. The process typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 1,6-diphenyl-1,3,5-hexatriene involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,6-Diphenyl-1,3,5-hexatriene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 1,6-diphenyl-1,3,5-hexatriene involves its interaction with lipid membranes. The compound intercalates into the lipid bilayer, altering its fluidity and affecting the behavior of membrane proteins. This interaction is primarily driven by π–π interactions and changes in molecular symmetry under different conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Diphenyl-1,3,5-hexatriene is unique due to its specific fluorescence properties and its ability to undergo significant changes in emission characteristics under mechanical stimulation. This makes it particularly valuable in the study of membrane dynamics and the development of new materials with tailored optical properties .

Properties

CAS No.

170080-17-8

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

[(1Z,3Z,5Z)-6-phenylhexa-1,3,5-trienyl]benzene

InChI

InChI=1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H/b2-1-,11-5-,12-6-

InChI Key

BOBLSBAZCVBABY-XEDDXTDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C=C/C=C\C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2

Origin of Product

United States

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